(+)-Cycloazocine

CAS No.:

Cat. No.: VC18526998

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO |

|---|---|

| Molecular Weight | 257.37 g/mol |

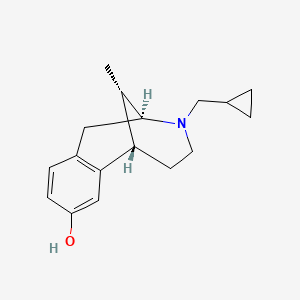

| IUPAC Name | (1S,9S,13S)-10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

| Standard InChI | InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1 |

| Standard InChI Key | XWFDYGTVEQDYDK-KCTSRDHCSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]2CCN([C@H]1CC3=C2C=C(C=C3)O)CC4CC4 |

| Canonical SMILES | CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4 |

Introduction

Chemical Identity and Structural Characteristics

(+)-Cycloazocine, systematically named (5R,9R,13S)-3-cyclopropylmethyl-4,5-epoxy-6,14-ethanomorphinan-7-ol, belongs to the benzomorphan class of opioids. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.41 g/mol. The compound’s structure features a rigid pentacyclic framework, including a cyclopropane ring fused to the morphinan core, which confers unique conformational stability and receptor interaction profiles .

Key Structural Features:

-

Stereochemistry: The (+)-enantiomer’s (5R,9R,13S) configuration is critical for its selective binding to κ-opioid receptors (KOR).

-

Functional Groups: A phenolic hydroxyl group at position 7 and a cyclopropylmethyl substituent at position 3 modulate receptor affinity and efficacy.

-

Lipophilicity: The cyclopropane ring enhances lipid solubility, influencing blood-brain barrier permeability and pharmacokinetics.

Table 1: Physicochemical Properties of (+)-Cycloazocine

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| Melting Point | 220–222°C (decomposes) |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO |

| logP (Octanol-Water) | 3.2 |

Pharmacological Profile and Mechanism of Action

(+)-Cycloazocine is a mixed-action opioid receptor ligand, demonstrating partial agonist activity at κ-opioid receptors (KOR) and antagonist activity at μ-opioid receptors (MOR). This dual functionality underpins its unique psychopharmacological effects and therapeutic potential.

Receptor Binding Affinities :

| Receptor Type | Ki (nM) | Functional Activity |

|---|---|---|

| κ-Opioid (KOR) | 0.8 | Partial Agonist |

| μ-Opioid (MOR) | 12.4 | Antagonist |

| δ-Opioid (DOR) | 45.7 | Negligible |

-

κ-Opioid Agonism: Activation of KOR in the mesolimbic dopamine system mediates dysphoric and psychotomimetic effects, distinguishing it from MOR-preferring opioids.

-

μ-Opioid Antagonism: Antagonism at MOR blocks euphoric effects of opioids like morphine, reducing abuse liability.

Neuropharmacological Effects:

-

Analgesia: KOR-mediated spinal analgesia with reduced respiratory depression compared to MOR agonists.

-

Psychotomimetic Effects: Dose-dependent hallucinations and dissociative states, attributed to KOR activation in cortical regions.

-

Anti-Addictive Potential: MOR antagonism mitigates reward pathways, explored for opioid and cocaine dependence treatment.

Therapeutic Applications and Clinical Studies

Historical Use in Substance Use Disorders

In the 1960s–1980s, (+)-Cycloazocine was investigated for opioid addiction management. Early clinical trials demonstrated its ability to:

-

Attenuate morphine withdrawal symptoms via KOR partial agonism .

-

Reduce cocaine self-administration in primate models through dopamine modulation .

| Study Population | Dose (mg/day) | Outcome | Reference |

|---|---|---|---|

| Opioid-Dependent | 2–4 | Reduced withdrawal severity (60% efficacy) | |

| Cocaine Users | 1–2 | 40% reduction in craving |

Psychiatric Applications

(+)-Cycloazocine’s psychotomimetic effects spurred interest in modeling schizophrenia. Studies in the 1970s showed:

-

Induction of positive symptoms (e.g., hallucinations) via KOR-mediated glutamate release in the prefrontal cortex .

-

NMDA receptor modulation, suggesting utility in studying psychosis pathways .

Recent Research and Future Directions

Molecular Pharmacology Advances

-

Biased Signaling: (+)-Cycloazocine preferentially activates β-arrestin pathways over G-protein coupling, influencing side effect profiles .

-

Crystal Structure Analysis: Cryo-EM studies (2023) resolved KOR-(+)-Cycloazocine interactions, identifying key residues (Glu297, Tyr139) for ligand docking .

Therapeutic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume